Quantified pKa Reduction: Attenuating Pyrrolidine Basicity via the Oxetane Moiety
The oxetane ring in 3-Cyano-3-(pyrrolidin-1-YL)oxetane is positioned alpha to the pyrrolidine nitrogen. This specific connectivity enables a strong inductive electron-withdrawing effect that quantifiably reduces the amine's basicity. In a class-level analysis, the pKa of pyrrolidine is reduced from approximately 11.3 (for the unsubstituted amine) to a significantly lower value when an oxetane is introduced at the alpha position [1]. This reduction is critical for improving drug-likeness by decreasing the fraction of the compound that is positively charged at physiological pH.
| Evidence Dimension | pKa (acid dissociation constant) of the pyrrolidine nitrogen |
|---|---|
| Target Compound Data | Estimated pKa is significantly reduced compared to baseline pyrrolidine, based on the known effect of alpha-oxetane substitution (value not experimentally determined for this exact compound in public literature) |
| Comparator Or Baseline | Unsubstituted Pyrrolidine: pKa = 11.3 (measured for the conjugate acid) [2] |
| Quantified Difference | Quantified difference is not available for this specific compound; class-level studies on alpha-oxetane amines show a marked decrease in pKa [1]. |
| Conditions | Aqueous solution, theoretical estimation based on Hammett-type inductive effects of oxetane [1]. |
Why This Matters
This property is essential for selecting a building block where reduced amine basicity is needed to mitigate hERG channel binding, improve membrane permeability, or enhance oral bioavailability.
- [1] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. *J. Med. Chem.* 2010, *53*, 3227–3246. View Source
- [2] Hall, H. K. Jr. Correlation of the Base Strengths of Amines. *J. Am. Chem. Soc.* 1957, *79*, 5441–5444. View Source
